molecular formula C11H10Cl2O2 B8771632 Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Ethyl 3-(2,6-dichlorophenyl)prop-2-enoate

Cat. No. B8771632
M. Wt: 245.10 g/mol
InChI Key: LUUHRZVWQLCAAC-UHFFFAOYSA-N
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Patent
US06861428B2

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (350 mg, 2.0 mmol) and triethyl phosphonoacetate (448 mg, 2.6 mmol) in THF (5 mL), potassium tert-butoxide (291 mg, 2.6 mmol) was added under ice cooling, and at the same temperature, the mixture was stirred for 2 hours. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. Further, the residue was purified by chromatography on a silica gel column (hexane/ethyl acetate=50/1) to yield the title compound as a colorless syrupy substance (yield: 65.1%).
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
triethyl phosphonoacetate
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65.1%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.C[C:12]([CH3:15])([O-:14])C.[K+].[Cl-].[NH4+].C1C[O:22][CH2:21][CH2:20]1>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=[CH:20][C:21]([O:14][CH2:12][CH3:15])=[O:22] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)Cl
Name
triethyl phosphonoacetate
Quantity
448 mg
Type
reactant
Smiles
Name
Quantity
291 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
at the same temperature, the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Further, the residue was purified by chromatography on a silica gel column (hexane/ethyl acetate=50/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC(=O)OCC)C(=CC=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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